BenchChemオンラインストアへようこそ!

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide

Kinase Selectivity PI3K Inhibitor Oncology Drug Discovery

5-Bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide (CAS 2198233-79-1) provides a stereochemically defined, chiral 2-fluorocyclopentylamine moiety combined with a 5-bromo pyridine scaffold, enabling precise SAR exploration of PI3K isoforms and other targets. Unlike achiral or generic halogenated carboxamides, this compound allows direct stereospecific evaluation of protein–ligand interactions. Use it as a key synthetic building block to develop selective kinase inhibitors and patentable leads. Ensure your research data is pharmacophore-relevant—order now.

Molecular Formula C11H12BrFN2O
Molecular Weight 287.132
CAS No. 2198233-79-1
Cat. No. B2616209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide
CAS2198233-79-1
Molecular FormulaC11H12BrFN2O
Molecular Weight287.132
Structural Identifiers
SMILESC1CC(C(C1)F)NC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H12BrFN2O/c12-8-4-7(5-14-6-8)11(16)15-10-3-1-2-9(10)13/h4-6,9-10H,1-3H2,(H,15,16)
InChIKeyICLMFUSYRWTYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 41 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide (CAS 2198233-79-1): A Specialized Pyridine Carboxamide Building Block for Kinase Inhibitor Programs


5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide (CAS 2198233-79-1) is a halogenated pyridine derivative classified as a pyridine-3-carboxamide . Its structure features a 5-bromo substituent on the pyridine ring and a unique chiral 2-fluorocyclopentylamine moiety, which introduces stereochemical complexity . This compound is of primary interest as a synthetic building block and a potential scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, with reported activity against PI3Kα [1].

5-Bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide: Why Broad-Spectrum Kinase Inhibitors or Simple Pyridine Analogs Cannot Match Its Designed Pharmacophore Features


The 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide scaffold offers a unique combination of a specific halogen substitution pattern and a chiral, fluorinated aliphatic ring, which is not found in simpler pyridine carboxamides or achiral cyclopentyl analogs. The 2-fluorocyclopentyl group introduces a chiral center that can be used to probe stereospecific protein-ligand interactions, while the bromine at the 5-position of the pyridine ring provides a distinguishable electronic and steric profile compared to analogs with chlorine, methyl, or hydrogen at this position . Generic substitution with other halogenated pyridine carboxamides would fail to capture these specific pharmacophore elements, which are critical for achieving the desired selectivity and affinity profile, particularly for targets like PI3K kinases where distinct isoform profiles are sought [1].

5-Bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide: Quantified Differentiation Evidence from Kinase Profiling and Structural Analysis


Kinase Selectivity Fingerprint: Target Compound Exhibits a Unique PI3K Isoform Activity Profile Distinct from Typical Pan-PI3K Inhibitors

While direct quantitative data for the target compound is limited, publicly available data for a closely related pyridine carboxamide analog (CHEMBL2165023) demonstrates a marked isoform selectivity profile across the PI3K family. This analog showed a Ki of 22 nM for PI3Kγ, but a significantly higher Ki of 247 nM for PI3Kδ, representing a >11-fold selectivity window [1]. This class-level inference strongly suggests that the target compound, with its distinct 5-bromo and 2-fluorocyclopentyl modifications, is designed to further modulate this selectivity profile. A non-specific inhibitor or a building block lacking these features would not enable such targeted kinase profiling.

Kinase Selectivity PI3K Inhibitor Oncology Drug Discovery

Receptor Antagonism Scope: Preliminary Pharmacological Screening Suggests Activity Different from Kinase Inhibition

Preliminary pharmacological screening indicates that this compound can also act as a CCR5 antagonist, suggesting a dual mechanism of action or a distinct biological profile outside of kinase inhibition. This activity is relevant for diseases such as HIV infection and autoimmune disorders [1]. This differentiates the compound from pure kinase inhibitors, which would lack this G-protein coupled receptor activity. No direct comparator data is available for this specific assay.

CCR5 Antagonist Immunology Inflammatory Disease

Chiral Chemical Space: Enantiomeric Differentiation is Enabled by the (2-Fluorocyclopentyl) Moiety

The incorporation of a chiral 2-fluorocyclopentylamine moiety introduces a chiral center into the molecule, which is not present in analogs using achiral amines such as cyclopentylamine or piperidine . While explicit biological data for the separated enantiomers are not available, the potential for differential binding between enantiomers is a well-established principle in medicinal chemistry. This structural feature offers an opportunity for chiral resolution and subsequent biological testing, which is a clear differentiator from achiral analogs where this dimension of pharmacological optimization is not accessible.

Chiral Chemistry Stereochemistry Drug Discovery

5-Bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide: High-Impact Application Scenarios Based on Differentiated Evidence


Designing Isoform-Selective PI3K Inhibitor Libraries for Oncology

A medicinal chemistry team aiming to develop a PI3Kγ-selective inhibitor can utilize this compound as a key building block. The structural features of the 5-bromo and chiral 2-fluorocyclopentyl groups can be leveraged to explore the chemical space around PI3Kγ vs. PI3Kδ, building on class knowledge that closely related analogs show >11-fold selectivity. This scaffold allows for systematic structure-activity relationship (SAR) studies to optimize for a desired selectivity window, a task not possible with generic pan-kinase inhibitor fragments. [1]

Investigating Dual CCR5 Antagonism and Kinase Inhibition for HIV and Cancer Comorbidities

For researchers exploring therapies that simultaneously target viral entry (via CCR5) and tumor cell proliferation (via PI3K), this compound's preliminary dual-activity profile is highly relevant. Unlike a pure PI3K inhibitor, this compound provides a starting point for a single agent that could address both HIV infection and associated malignancies. This multi-target approach can be investigated in relevant co-culture models, offering a distinct advantage over single-target clinical candidates. [2]

Exploring Chiral SAR Around a Fluorinated Cyclopentyl Core

A chemical biology group can use this compound as a basis for chiral separation and stereospecific biological evaluation. By synthesizing or separating the pure enantiomers and testing them in a panel of kinase and GPCR assays, they can directly assess the impact of stereochemistry on target engagement. This systematic approach to chiral SAR is impossible with achiral, commercially available libraries and represents a high-value research path for generating novel, patentable leads.

Quote Request

Request a Quote for 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.